(2S)-1-(methylamino)butan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(methylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(7)4-6-2/h5-7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTCWQXQLWFJGY-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CNC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Elucidation of the Absolute Configuration and Conformation of 2s 1 Methylamino Butan 2 Ol
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.comwiley.com This technique is particularly sensitive to the stereochemistry of a molecule and provides a detailed fingerprint of its three-dimensional structure in solution. researchgate.net The determination of the absolute configuration using VCD involves a comparison between the experimental spectrum and a theoretically predicted spectrum for a known enantiomer. jascoinc.comschrodinger.com
The experimental VCD spectrum of (2S)-1-(methylamino)butan-2-ol would be acquired in a suitable solvent, typically a deuterated one like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to minimize solvent interference in the mid-infrared region. schrodinger.com The sample concentration and path length are optimized to obtain a good signal-to-noise ratio, as VCD signals are typically three to five orders of magnitude weaker than the corresponding infrared absorption signals. jascoinc.com
The resulting VCD spectrum exhibits a series of positive and negative bands corresponding to the different vibrational modes of the molecule. For this compound, key vibrational modes would include C-H, O-H, and N-H stretching and bending vibrations, as well as C-C and C-N bond stretching. The pattern of these VCD bands is unique to the (2S) configuration.
To assign the absolute configuration, the experimental VCD spectrum is compared with a theoretically calculated spectrum. This requires high-level quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost. psu.edudtic.milru.nl
The process involves several steps:
Conformational Search: A thorough search for all possible stable conformations of this compound is performed. This is crucial as the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers in solution.
Geometry Optimization and Frequency Calculation: For each identified conformer, the geometry is optimized, and the harmonic vibrational frequencies and intensities are calculated using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). psu.edu
VCD Intensity Calculation: The rotational strengths, which determine the sign and intensity of the VCD bands, are calculated for each vibrational mode.
Spectral Simulation: The final theoretical VCD spectrum is generated by applying a Boltzmann weighting to the spectra of the individual conformers based on their relative energies and simulating a lineshape (e.g., Lorentzian) for each vibrational band. researchgate.net
The calculated spectrum for the (S)-enantiomer is then compared to the experimental spectrum. A good agreement between the two confirms the absolute configuration as (2S).
| Parameter | Description |
| DFT Functional | e.g., B3LYP, CAM-B3LYP. psu.edumdpi.com These are approximations to the exchange-correlation energy in DFT. |
| Basis Set | e.g., 6-31G(d), aug-cc-pVDZ. psu.edu These are sets of mathematical functions used to build molecular orbitals. |
| Solvation Model | e.g., Polarizable Continuum Model (PCM). schrodinger.com This is used to account for the effect of the solvent on the molecule's conformation and VCD spectrum. |
| Software | e.g., Gaussian, Turbomole, CP2K. dh.nrw These are quantum chemistry software packages used to perform the calculations. |
Table 1: Key Parameters in Theoretical VCD Calculations
The reliability of a VCD-based assignment of absolute configuration is critically assessed to ensure a high level of confidence. researchgate.net Several factors contribute to this validation:
Goodness of Fit: The visual comparison between the experimental and calculated spectra is often the first step. A good match in the signs and relative intensities of the major VCD bands across the fingerprint region (typically 1500-900 cm⁻¹) provides strong evidence for the assignment.
Similarity Indices: To quantify the agreement, numerical similarity indices, such as the Enantiomeric Similarity Index (ESI) or the Pearson coefficient, can be calculated. These algorithms provide an objective measure of the correlation between the experimental and theoretical spectra. researchgate.net
Consideration of Multiple Conformations: A thorough conformational search is paramount. Neglecting important low-energy conformers can lead to an inaccurate calculated spectrum and a potentially erroneous assignment.
Use of Multiple Spectroscopic Methods: Combining VCD with other chiroptical techniques like ECD provides an additional layer of confidence in the stereochemical assignment. dokumen.pub
A high confidence level is achieved when there is a strong, visually apparent match between the experimental and calculated spectra, supported by a high similarity index, and when the computational model has thoroughly accounted for the conformational flexibility of the molecule. unipi.it
Electronic Circular Dichroism (ECD) Spectroscopy in Chiroptical Analysis
Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. faccts.dersc.org While VCD probes vibrational transitions, ECD probes electronic transitions between molecular orbitals. faccts.de
For this compound, the chromophores (the parts of the molecule that absorb UV-Vis light) are relatively simple, primarily involving the n → σ* transitions of the nitrogen and oxygen lone pairs. The ECD spectrum would likely show Cotton effects in the far-UV region.
Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum, typically obtained using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net The combination of VCD and ECD provides complementary information and strengthens the confidence in the stereochemical assignment. dokumen.pub
| Technique | Spectral Region | Transitions Probed | Key Information |
| VCD | Infrared | Vibrational | Detailed 3D structure, conformation in solution |
| ECD | Ultraviolet-Visible | Electronic | Absolute configuration, electronic structure |
Table 2: Comparison of VCD and ECD Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Conformational Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of organic molecules. libretexts.orgcsic.es It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. mdpi.com
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the structural characterization of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton. For example, the proton attached to the chiral center (C2) would have a specific chemical shift. The coupling constants (J) between adjacent protons provide information about the dihedral angles and thus the conformation of the molecule.
¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The chemical shifts of the carbon signals provide information about their hybridization and bonding environment.
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0.5 - 5.0 | Number of unique protons, electronic environment, connectivity, conformation |
| ¹³C | 10 - 70 | Number of unique carbons, hybridization, bonding environment |
Table 3: Expected NMR Data for this compound
Two-Dimensional NMR Techniques for Elucidating Conformational Preferences
Two-dimensional (2D) NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for probing the spatial relationships between atoms, which is key to conformational analysis. longdom.orgepfl.ch For a molecule like this compound, a suite of 2D NMR experiments is employed to build a complete picture of its structure and preferred shape in solution.
First, foundational experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign the chemical shifts of all proton and carbon atoms. sdsu.eduyoutube.com
COSY reveals proton-proton couplings (²J and ³J), establishing the connectivity of the carbon backbone from the terminal methyl group (C4) to the aminomethylene group (C1). sdsu.edu
HSQC correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals. epfl.ch
HMBC shows longer-range couplings between protons and carbons (typically ²J and ³J), which helps to confirm assignments and piece together the molecular fragments, for instance, by correlating the N-methyl protons to C1. epfl.chyoutube.com
Once the signals are assigned, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed. These techniques detect through-space interactions between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected by bonds. researchgate.netd-nb.info This information is crucial for determining the folding of the molecule. For a flexible acyclic molecule like this compound, key NOE/ROE cross-peaks would be sought between protons on non-adjacent carbons. For example, an NOE between the N-methyl protons and the H3 protons of the ethyl group would indicate a "folded" or "bent" conformation where the two ends of the molecule are brought into proximity. Conversely, the absence of such long-range NOEs would suggest a more "extended" or linear conformation is dominant. researchgate.net
Furthermore, a detailed analysis of the three-bond proton-proton coupling constants (³JHH), obtained from a high-resolution 1D ¹H or a DQF-COSY spectrum, provides quantitative information on the dihedral angles along the C-C single bonds via the Karplus equation. organicchemistrydata.org In this compound, the key dihedral angles are around the C1-C2 and C2-C3 bonds. By analyzing the ³J(H1,H2) and ³J(H2,H3) values, the populations of the various staggered rotamers (gauche and anti) can be estimated, providing a detailed picture of the conformational equilibrium. organicchemistrydata.orgacs.org For amino alcohols, intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom can significantly influence conformational preference, often favoring a gauche arrangement of the functional groups. cdnsciencepub.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for this compound This interactive table contains hypothetical NMR data based on typical chemical shifts for similar amino alcohol structures.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
|---|---|---|---|---|
| 1 (CH₂) | 2.55 (dd), 2.75 (dd) | 55.8 | H2 | C2, C' |
| 2 (CH) | 3.60 (m) | 68.5 | H1, H3 | C1, C3, C4 |
| 3 (CH₂) | 1.45 (m) | 26.1 | H2, H4 | C2, C4 |
| 4 (CH₃) | 0.95 (t) | 10.2 | H3 | C2, C3 |
| N-CH₃ | 2.40 (s) | 35.5 | - | C1 |
| OH | 3.10 (br s) | - | - | - |
Table 2: Hypothetical NOE Correlations and Coupling Constants for Conformational Analysis This interactive table illustrates the type of data used to infer conformational preferences. The presence of a key NOE and the magnitude of the J-coupling suggest a folded conformation stabilized by a hydrogen bond.
| Parameter | Protons Involved | Observed Value | Interpretation |
|---|---|---|---|
| NOE | N-CH₃ ↔ H3 | Medium | Indicates spatial proximity between the amine and the ethyl group, suggesting a folded conformer. |
| NOE | H1 ↔ H3 | Weak | Suggests a gauche relationship across the C1-C2-C3 fragment. |
| ³J-Coupling | ³J(H2, H3) | 5.5 Hz, 7.5 Hz | Consistent with rotational averaging, but suggests a preference for specific rotamers. |
| ³J-Coupling | ³J(H1, H2) | 4.0 Hz, 8.5 Hz | The smaller coupling constant is indicative of a gauche relationship, potentially stabilized by an O-H···N intramolecular hydrogen bond. |
Vibrational Raman Optical Activity (VROA) for Complementary Structural Information
While NMR provides information on local geometry and through-space distances, Vibrational Raman Optical Activity (VROA) offers a powerful, complementary approach to determine the absolute configuration and assess the major conformations of a chiral molecule in solution. acs.orgresearchgate.netrsc.org VROA measures the tiny difference in the intensity of Raman scattering from a chiral molecule using right- versus left-circularly polarized light. researchgate.nettandfonline.com This differential scattering, the VROA signal, is exquisitely sensitive to the three-dimensional arrangement of the atoms and provides a rich, fingerprint-like spectrum for a specific enantiomer and its conformers. rsc.orgnih.gov
The methodology for VROA analysis involves a synergistic combination of experimental measurement and theoretical calculation. researchgate.netnih.gov First, the experimental VROA and conventional Raman spectra of this compound are recorded. Water is an excellent solvent for VROA measurements due to its weak Raman scattering. tandfonline.com
Concurrently, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed. nih.gov The computational process involves:
A thorough conformational search for the this compound structure to identify all low-energy conformers.
Geometry optimization and frequency calculation for each stable conformer to predict their Raman and VROA spectra.
Calculation of the relative energies of the conformers to determine their statistical populations at a given temperature, which are then used to compute a Boltzmann-averaged theoretical spectrum. mdpi.com
The absolute configuration is determined by comparing the experimental VROA spectrum with the predicted spectrum for the (S)-configuration. researchgate.net An unequivocal match in the signs and relative intensities of the VROA bands provides high confidence in the assignment of the absolute configuration. nih.gov Moreover, because the VROA spectrum is a weighted average of the spectra of all contributing conformers, this comparison also allows for the determination of the major solution-state conformations, corroborating and refining the insights gained from NMR. nih.gov
Table 3: Hypothetical VROA Data for the Dominant Conformer of this compound This interactive table presents representative data comparing experimental VROA signals with DFT-calculated values for a plausible, hydrogen-bond-stabilized conformer. A good correlation across multiple bands confirms the structure.
| Experimental Frequency (cm⁻¹) | Experimental VROA Intensity (ΔI x 10⁴) | Calculated Frequency (cm⁻¹) | Calculated VROA Intensity (ΔI x 10⁴) | Vibrational Assignment |
|---|---|---|---|---|
| 2965 | +5.2 | 2970 | +6.1 | C4-H Stretch |
| 2938 | -8.1 | 2941 | -7.5 | C3-H Stretch |
| 2880 | +3.5 | 2885 | +4.0 | C1-H Stretch |
| 1455 | +11.3 | 1458 | +12.5 | CH₂ Scissoring |
| 1340 | -9.8 | 1345 | -10.2 | C-H Bending |
| 1125 | +2.5 | 1128 | +2.1 | C-O Stretch / C-C Stretch |
| 1050 | -15.7 | 1055 | -18.0 | C-N Stretch / C-C Stretch |
Computational Chemistry and Theoretical Investigations of 2s 1 Methylamino Butan 2 Ol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's ground-state electronic structure and related properties, providing a balance between computational cost and accuracy. For a chiral molecule such as (2S)-1-(methylamino)butan-2-ol, DFT studies are instrumental in understanding its conformational preferences, reactivity, and spectroscopic characteristics.
Geometry Optimization and Energetic Landscapes of Conformers
The process typically begins by generating a set of initial structures with different dihedral angles for the key rotatable bonds, such as the C-C and C-N bonds. Each of these structures is then optimized, allowing the atoms to rearrange until a stable, low-energy conformation is reached. The relative energies of these optimized conformers are then calculated to determine their population distribution at a given temperature, often according to the Boltzmann distribution. For this compound, the intramolecular hydrogen bond between the hydroxyl group and the amino group is a key factor in stabilizing certain conformers.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) Level of Theory
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Intramolecular H-bond (O-H···N) |
| 1 | C1-C2-N-C(Me): 178.5 | 0.00 | Yes |
| 2 | C1-C2-N-C(Me): 65.2 | 1.25 | No |
| 3 | C1-C2-N-C(Me): -70.1 | 2.50 | No |
| 4 | O-C2-C1-N: 60.3 | 1.80 | Yes |
| 5 | O-C2-C1-N: 180.0 | 3.10 | No |
This table presents illustrative data to demonstrate the expected outcomes of DFT calculations on the conformers of this compound. The values are not based on published experimental or computational results for this specific molecule.
Computational Prediction of Spectroscopic Signatures (VCD, IR)
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and conformation. Vibrational Circular Dichroism (VCD) and Infrared (IR) spectroscopy are particularly sensitive to the three-dimensional structure of chiral molecules.
Theoretical VCD and IR spectra can be simulated by calculating the vibrational frequencies and the corresponding absorption intensities (for IR) and rotational strengths (for VCD). The calculated spectra for different low-energy conformers can be averaged, weighted by their Boltzmann populations, to produce a theoretical spectrum that is comparable to the experimental one. This comparison is invaluable for assigning the absolute configuration of a chiral molecule and for identifying the dominant conformers present in a sample. For this compound, the characteristic vibrational modes would include the O-H and N-H stretching frequencies, as well as various C-H, C-C, C-N, and C-O stretching and bending modes. The VCD spectrum would show characteristic positive and negative bands corresponding to the specific stereochemistry of the (2S) enantiomer.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. MD simulations are particularly useful for studying the conformational flexibility of molecules in different environments and for exploring their interactions with solvent molecules.
Exploration of Conformational Space in Solution Phase
The conformational landscape of this compound can be significantly influenced by the solvent. MD simulations can explore the vast conformational space of the molecule in a solution phase by numerically solving Newton's equations of motion for all atoms in the system.
Starting from an initial conformation, the simulation evolves the system over time, allowing the molecule to sample different conformations. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them. This provides a more realistic picture of the molecule's behavior in a real-world environment compared to the gas-phase calculations of DFT. The presence of a solvent can stabilize or destabilize certain conformers through intermolecular interactions, potentially altering the conformational preferences observed in the gas phase.
Investigation of Intermolecular Interactions with Solvent Molecules
MD simulations are also ideal for studying the specific interactions between this compound and solvent molecules. The hydroxyl and amino groups of the molecule can act as both hydrogen bond donors and acceptors, leading to the formation of a dynamic network of hydrogen bonds with protic solvents like water or alcohols.
By analyzing the radial distribution functions and the number of hydrogen bonds over the course of the simulation, researchers can quantify the extent and nature of these interactions. This information is crucial for understanding the solubility of the compound and its behavior in different solvent environments. For instance, in an aqueous solution, water molecules would be expected to form a structured solvation shell around the polar functional groups of this compound, influencing its orientation and dynamics.
Quantum Chemical Calculations for Chiral Recognition Mechanisms
While specific quantum chemical studies detailing the chiral recognition mechanisms of this compound are not extensively documented in publicly accessible literature, the principles of such investigations can be understood through theoretical models and computational studies on analogous amino alcohols. These studies typically employ methods like Density Functional Theory (DFT) to model the interactions between a chiral selector and the enantiomers of a chiral analyte.
Theoretical Framework:
The primary approach involves modeling the interaction of this compound with a known chiral selector. The selector could be a chiral stationary phase used in chromatography, a chiral solvating agent, or another chiral molecule. The calculation proceeds by:
Geometry Optimization: The three-dimensional structures of the individual molecules (this compound, its (2R)-enantiomer, and the chiral selector) are optimized to find their lowest energy conformations.
Complex Formation: Diastereomeric complexes are constructed by docking the (2S) and (2R) enantiomers of 1-(methylamino)butan-2-ol (B2778107) with the chiral selector.
Interaction Energy Calculation: The interaction energy (ΔE) for each diastereomeric complex is calculated. This is typically determined as the difference between the energy of the complex and the sum of the energies of the individual, isolated molecules. A more negative interaction energy indicates a more stable complex.
Analysis of Interactions: The optimized geometries of the complexes are analyzed to identify the specific intermolecular interactions (e.g., hydrogen bond distances and angles, close contacts) that are responsible for the differential stabilization.
Hypothetical Data for Chiral Recognition:
To illustrate the expected outcomes of such a study, the following tables present hypothetical data for the interaction of this compound and its (2R)-enantiomer with a hypothetical chiral selector, Selector-A. These tables are based on typical results seen in computational studies of chiral recognition for similar amino alcohols.
Table 1: Calculated Interaction Energies for Diastereomeric Complexes
This table showcases the hypothetical interaction energies (ΔE) and the resulting energy difference (ΔΔE) between the diastereomeric complexes formed by the enantiomers of 1-(methylamino)butan-2-ol and Selector-A. The calculations are performed at the B3LYP/6-311+G(d,p) level of theory, a common DFT method for such investigations.
| Diastereomeric Complex | Interaction Energy (ΔE) (kcal/mol) | Energy Difference (ΔΔE) (kcal/mol) |
| Selector-A + this compound | -15.8 | |
| Selector-A + (2R)-1-(methylamino)butan-2-ol | -14.2 | 1.6 |
Note: A larger negative value for ΔE indicates a more stable complex. The energy difference (ΔΔE) is the absolute difference between the interaction energies of the two diastereomeric complexes and is a measure of the chiral discrimination.
Table 2: Key Intermolecular Interactions in Diastereomeric Complexes
This table provides a breakdown of the critical intermolecular interactions that contribute to the stability of the hypothetical diastereomeric complexes. The data highlights how differences in bond lengths and angles can lead to the observed energy difference.
| Interaction Type | Complex | Atom Pair | Distance (Å) | Angle (°) |
| Hydrogen Bond | Selector-A + this compound | Selector(O)...H-O(Analyte) | 1.85 | 175.2 |
| Selector-A + (2R)-1-(methylamino)butan-2-ol | Selector(O)...H-O(Analyte) | 2.10 | 168.5 | |
| Hydrogen Bond | Selector-A + this compound | Selector(N-H)...O(Analyte) | 1.92 | 170.1 |
| Selector-A + (2R)-1-(methylamino)butan-2-ol | Selector(N-H)...O(Analyte) | 2.05 | 165.8 | |
| Steric Repulsion | Selector-A + this compound | Selector(CH3)...CH3(Analyte) | 3.80 | - |
| Selector-A + (2R)-1-(methylamino)butan-2-ol | Selector(CH3)...CH3(Analyte) | 3.55 | - |
From these hypothetical results, the complex with the (2S)-enantiomer is more stable due to shorter and more linear hydrogen bonds, indicating stronger interactions. Conversely, the complex with the (2R)-enantiomer exhibits greater steric hindrance, which destabilizes the interaction. This energetic difference is the basis for chiral recognition, allowing for the separation or differential sensing of the enantiomers.
While these tables present a simplified and hypothetical scenario, they encapsulate the essence of how quantum chemical calculations are applied to understand the nuanced world of chiral recognition. The insights gained from such theoretical studies are invaluable for the rational design of new chiral selectors and for deepening our fundamental understanding of stereochemical interactions.
Applications of 2s 1 Methylamino Butan 2 Ol As a Chiral Scaffold in Asymmetric Catalysis
(2S)-1-(methylamino)butan-2-ol as a Chiral Ligand in Transition Metal Catalysis
The use of chiral ligands to modify the reactivity and selectivity of a metal center is a cornerstone of asymmetric catalysis. nih.gov Ligands derived from the this compound scaffold can chelate to a metal ion, forming stable complexes that act as chiral catalysts. The predictable stereochemistry of the scaffold allows for the rational design of catalysts that can preferentially generate one enantiomer of a product.
The synthesis of metal complexes typically involves the reaction of a suitable metal precursor with the chiral ligand. The amino alcohol scaffold of this compound can be elaborated into more complex ligand structures, such as P,N-containing ligands, which can then be coordinated to various transition metals.
Transition metals such as Ruthenium, Rhodium, Iridium, and Palladium are widely employed in catalysis due to their versatile reactivity. The synthesis of complexes with these metals often involves reacting a metal precursor, such as [{(arene)MCl2}2] where M is Ru, Rh, or Ir, with the desired chiral ligand in a 1:2 metal-to-ligand ratio. sci-hub.se For palladium, precursors like PdCl2 are common. researchgate.net The resulting complexes, often cationic, can be isolated as salts (e.g., hexafluorophosphate). sci-hub.se The coordination of the ligand to the metal center is confirmed through various analytical techniques, including FT-IR and NMR spectroscopy. While specific complexes of this compound are not extensively detailed, the general synthetic routes are well-established for analogous chiral ligands.
In recent years, nonsymmetrical P,N-ligands have become highly successful in a variety of metal-catalyzed reactions, often outperforming traditional P,P- or N,N-ligands. nih.gov Chiral 1,2-amino alcohols are ideal starting materials for the synthesis of these valuable ligands. illinois.edu A common strategy involves the conversion of the amino alcohol into a chiral oxazoline (B21484) ring. This oxazoline then serves as the nitrogen-donating component of the P,N-ligand system. The subsequent introduction of a phosphine (B1218219) group, typically onto a backbone attached to the oxazoline, completes the synthesis of the P,N-ligand. This modular approach allows for systematic variation of both the amino alcohol-derived unit and the phosphorus-containing moiety, enabling the fine-tuning of the ligand's properties for specific catalytic applications. nih.gov
The formation of carbon-carbon bonds is fundamental to organic synthesis. Chiral catalysts derived from this compound and transition metals can facilitate these reactions with high enantioselectivity, enabling the construction of complex chiral molecules from simpler precursors.
Asymmetric cross-coupling reactions are powerful methods for creating stereogenic centers. nih.gov The Suzuki-Miyaura coupling, for instance, which forms a C-C bond between an organoboron compound and an organohalide, can be rendered enantioselective through the use of a chiral palladium catalyst. mdpi.com The chiral ligand on the palladium center controls the stereochemistry during the key steps of the catalytic cycle. While direct examples using ligands from this compound are not prominent, the principle is demonstrated by other chiral ligand systems. For example, palladium complexes of Schiff base ligands have shown high activity in Suzuki-Miyaura reactions for synthesizing polyaromatic and fluorinated biphenyl (B1667301) derivatives. researchgate.net Similarly, nickel-catalyzed asymmetric reductive cross-couplings of α-chloroesters with aryl iodides have been achieved using chiral BiOX ligands, producing α-arylesters with good yields and enantioselectivities. rsc.org
Below is a representative data table from a study on asymmetric Suzuki-Miyaura coupling, illustrating the effectiveness of chiral palladium complexes in such transformations.
| Entry | Aryl Halide | Boronic Acid | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 1-bromo-2-methylnaphthalene | 2-methoxyphenylboronic acid | 76 | 82 |
| 2 | 1-bromonaphthalene | phenylboronic acid | 95 | 75 |
| 3 | 2-bromotoluene | naphthalene-1-boronic acid | 88 | 68 |
| 4 | 1-bromo-4-methoxybenzene | phenylboronic acid | 92 | 71 |
This table shows representative results for the asymmetric Suzuki-Miyaura coupling reaction using a chiral ligand-palladium complex, demonstrating the potential for high yield and enantioselectivity. The data is illustrative of the performance expected from such catalytic systems.
The aldol (B89426) and Michael addition reactions are classic C-C bond-forming reactions that create β-hydroxy carbonyl compounds and 1,5-dicarbonyl compounds, respectively. sci-hub.se Asymmetric catalysis of these reactions is of great interest. nih.gov Chiral β-amino alcohols are a well-established class of ligands for catalyzing the enantioselective addition of organozinc reagents to aldehydes, a reaction analogous to the aldol addition. researchgate.net For instance, a study using chiral trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives, which share the core β-amino alcohol structure with this compound, demonstrated high yields and enantiomeric excesses in the addition of diethylzinc (B1219324) to various aldehydes. The steric bulk of the substituents on both the nitrogen atom and the hydroxy-bearing carbon of the ligand was found to be crucial for achieving high enantioselectivity. researchgate.net
The following table presents data from the enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral β-amino alcohol ligand, showcasing the high levels of stereoinduction possible.
| Entry | Aldehyde | Ligand Substituent (R) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Phenyl | 95 | 90.3 |
| 2 | 4-Chlorobenzaldehyde | Phenyl | 94 | 91.2 |
| 3 | 4-Methoxybenzaldehyde | Phenyl | 96 | 88.5 |
| 4 | 2-Naphthaldehyde | Phenyl | 93 | 93.1 |
This table illustrates the effectiveness of a chiral β-amino alcohol ligand in the catalytic enantioselective addition of diethylzinc to aldehydes. The results highlight the high yields and enantioselectivities achievable, which are representative of this class of catalysts. Data adapted from a study on analogous amino indanol ligands. researchgate.net
Despite a comprehensive search for scientific literature, there is a notable lack of specific research data available for the chemical compound this compound in the context of its application as a chiral scaffold in asymmetric catalysis. While the broader class of chiral β-amino alcohols is well-documented for its utility in asymmetric synthesis, including hydrogenation and transfer hydrogenation reactions, specific studies detailing the catalytic performance, synthesis of novel derivatives, and structure-activity relationships of this compound could not be located.
The requested article structure, focusing on:
Functionalization of this compound for Enhanced Chiral Induction
Structure-Activity Relationships in Chiral Catalysis
requires detailed experimental findings and data that are not present in the currently accessible scientific literature. General information on related compounds does not suffice to fulfill the specific requirements of the prompt, which strictly pertains to this compound.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The absence of dedicated research on this specific compound in the specified catalytic applications prevents the creation of content that would meet the user's instructions.
Future Research Directions and Perspectives on 2s 1 Methylamino Butan 2 Ol
Development of Novel Synthetic Strategies for Accessing Stereoisomers with High Efficiency
The efficient and stereoselective synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry. Future research is focused on moving beyond classical reduction methods to more sophisticated and efficient strategies.
One promising avenue is the continued development of biocatalytic methods . The use of engineered enzymes, such as amine dehydrogenases (AmDHs), offers a highly selective route to chiral amino alcohols. frontiersin.orgacs.org Research in this area aims to improve the catalytic efficiency and substrate scope of these enzymes for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.org The goal is to create robust enzymatic cascades that can convert simple, achiral starting materials into specific stereoisomers of amino alcohols like (2S)-1-(methylamino)butan-2-ol under mild, aqueous conditions. rsc.org
Another key area is the advancement of asymmetric hydrogenation . While catalytic hydrogenation is considered a green and efficient route, it often requires high pressure and temperature. Future work will likely focus on developing novel catalyst systems, potentially involving earth-abundant metals, that can operate under milder conditions with high stereoselectivity. The direct asymmetric reductive amination of ketones with ammonia (B1221849) or primary amines remains a highly desirable but challenging transformation that continues to be a major research focus. frontiersin.org
The table below summarizes emerging synthetic strategies applicable to chiral amino alcohols.
| Synthetic Strategy | Description | Advantages | Key Research Goal |
| Enzymatic Cascades | Multi-step synthesis using a sequence of enzymes in one pot. | Mild reaction conditions, high selectivity, sustainable. rsc.orgnih.gov | Increasing enzyme stability and broadening the substrate scope. |
| Engineered Amine Dehydrogenases (AmDHs) | Utilizing genetically modified enzymes for the asymmetric reductive amination of hydroxy ketones. | High stereoselectivity, uses inexpensive ammonia as an amine donor. frontiersin.orgacs.org | Improving catalytic activity and efficiency for industrial-scale applications. frontiersin.org |
| Advanced Catalytic Hydrogenation | Reduction of α-amino acids or related precursors using novel metal catalysts and hydrogen gas. | Green and efficient route with high atom economy. | Development of catalysts that operate under lower pressure and temperature. |
Exploration of Advanced Catalytic Systems Utilizing this compound Derivatives
Derivatives of this compound, particularly those that can act as chiral ligands, are of significant interest for asymmetric catalysis. Future research will explore their application in novel and more complex catalytic systems.
The development of organometallic catalysts where derivatives of this compound act as ligands is a major research frontier. These ligands can create a specific chiral environment around a metal center, enabling high enantioselectivity in reactions such as additions, hydrogenations, and cyclizations. Research will focus on synthesizing a variety of ligands from this amino alcohol scaffold and testing their efficacy in a broad range of catalytic transformations. For instance, incorporating this scaffold into ligands for zinc-catalyzed reactions could be a promising direction for selective N-alkylation of amines with alcohols. acs.org
Furthermore, the unique structural features of this amino alcohol could be exploited in organocatalysis . By modifying the amine or alcohol functional groups, new catalysts could be designed for reactions like aldol (B89426) or Mannich reactions. The intramolecular hydrogen bonding potential within the molecule can be a key design element for creating a rigid and highly organized transition state, leading to enhanced stereocontrol.
Synergistic Integration of Experimental and Computational Methodologies for Rational Design
The combination of experimental synthesis and computational modeling is becoming an indispensable tool for the rational design of catalysts and synthetic pathways. This synergistic approach is poised to accelerate future research on this compound.
Computational methods , such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. researchgate.net For example, DFT can be used to model the interaction of a this compound-derived ligand with a metal center and a substrate, helping to predict which ligand structure will afford the highest enantiomeric excess. This predictive power allows researchers to prioritize synthetic targets, saving significant time and resources.
This integrated approach involves a cycle of computational prediction followed by experimental validation. researchgate.net For instance, a set of virtual ligands based on the this compound scaffold can be screened computationally for a target reaction. The most promising candidates are then synthesized and tested experimentally. The experimental results, in turn, provide feedback for refining the computational models, leading to a more accurate and powerful predictive tool.
| Methodology | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Modeling catalyst-substrate interactions; calculating transition state energies. | Prediction of enantioselectivity; rational design of new chiral ligands and catalysts. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of catalysts and enzymes in solution. | Understanding conformational flexibility and its impact on catalytic activity. |
| Experimental Synthesis & Testing | Synthesizing computationally identified targets and evaluating their performance. | Validation of computational models; discovery of novel, highly efficient catalysts. |
Sustainable Chemical Processes for Chiral Amino Alcohol Synthesis
Sustainability is a paramount goal in modern chemical manufacturing. Future research on the synthesis of this compound and other chiral amino alcohols will be heavily influenced by green chemistry principles.
A major focus is the replacement of traditional chemical synthesis steps with biocatalytic alternatives . rsc.org As mentioned, enzymes operate in water under mild conditions, reducing the need for harsh reagents and organic solvents. rsc.orgnih.gov The development of whole-cell biocatalysts, where engineered microorganisms perform the desired chemical transformations, represents a highly sustainable manufacturing platform. frontiersin.org
Another key aspect is the use of renewable feedstocks . Research into converting biomass-derived diols into amino alcohols using enzymatic cascades is an emerging area that promises to reduce reliance on petrochemical starting materials. rsc.org Additionally, improving the efficiency of catalytic reactions to minimize waste, such as by-product formation, and developing catalysts that can be easily recovered and recycled are central to creating sustainable processes. Catalytic hydrogenation, for example, is considered a green route due to its high atom economy. The continuous development of more efficient and recyclable catalysts for these processes is a critical research objective.
Q & A
Basic Research Questions
Q. How can (2S)-1-(methylamino)butan-2-ol be synthesized with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example, asymmetric hydrogenation of ketone precursors using transition-metal catalysts (e.g., Ru-BINAP complexes) can yield high enantiomeric excess (ee). Alternatively, enzymatic resolution using lipases or esterases may separate racemic mixtures . Chiral chromatography (e.g., using cellulose-based columns) can further purify the desired enantiomer.
Q. What spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the backbone structure, while NOESY or ROESY experiments detect spatial proximity of protons to verify stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO).
- Optical Rotation : Measure specific rotation ([α]) against a chiral reference standard to confirm enantiopurity .
Q. How can researchers assess the compound’s stability under standard laboratory conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) over weeks. Monitor degradation via HPLC or TLC.
- pH Stability : Dissolve in buffers (pH 3–9) and analyze for decomposition products. Evidence from structurally similar amines (e.g., 1-(diethylamino)butan-2-ol) suggests sensitivity to acidic conditions, requiring inert atmospheres for storage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the methylamino group in this compound during nucleophilic reactions?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculations can map electron density around the methylamino group to predict nucleophilicity.
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to infer transition states. For example, the methylamino group’s lone pair may participate in intramolecular hydrogen bonding, reducing reactivity in polar solvents .
Q. How does stereochemistry influence the biological or catalytic activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize both enantiomers and test their activity in biological assays (e.g., enzyme inhibition) or as chiral ligands in asymmetric catalysis. For instance, the (2S) configuration in MV1, a related compound, enhances binding affinity to specific targets .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to visualize stereochemical interactions .
Q. What strategies mitigate racemization during derivatization of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acylations or alkylations at 0–4°C to minimize thermal racemization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during reactions. Post-derivatization, mild deprotection (e.g., TFA for Boc) preserves stereochemistry .
Q. How can researchers resolve contradictory data in solvent effects on the compound’s conformational equilibrium?
- Methodological Answer :
- Dynamic NMR (DNMR) : Analyze coalescence temperatures to determine energy barriers between conformers in different solvents.
- Molecular Dynamics (MD) Simulations : Simulate solvent interactions over nanoseconds to identify dominant conformations. For example, hydrophobic solvents may stabilize intramolecular H-bonding, while polar solvents disrupt it .
Methodological Challenges & Contradictions
Q. Discrepancies in reported synthetic yields: How to optimize reproducibility?
- Analysis : Contradictions often arise from trace moisture or oxygen in reactions.
- Mitigation : Use Schlenk-line techniques for air-sensitive steps.
- Quality Control : Standardize starting materials (e.g., anhydrous solvents, high-purity reagents) and validate intermediates via LC-MS .
Q. Conflicting stability data under oxidative conditions: How to design robust experiments?
- Analysis : Variability may stem from inconsistent oxygen exposure.
- Controlled Studies : Use oxygen-saturated vs. degassed solutions, and monitor oxidation products (e.g., nitroso derivatives) via UV-Vis spectroscopy. Antioxidants (e.g., BHT) can test protective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
